molecular formula C14H10N4O B12909323 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile CAS No. 88549-02-4

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile

Cat. No.: B12909323
CAS No.: 88549-02-4
M. Wt: 250.25 g/mol
InChI Key: NBVASXNNMZYYLE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound with a unique structure that includes a pyrazine ring substituted with a methoxyphenyl group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with methylhydrazine can form an intermediate, which is then subjected to further reactions to introduce the cyano groups and complete the pyrazine ring formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6…

Uniqueness

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

88549-02-4

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C14H10N4O/c1-9-14(10-3-5-11(19-2)6-4-10)18-13(8-16)12(7-15)17-9/h3-6H,1-2H3

InChI Key

NBVASXNNMZYYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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